molecular formula C9H14Cl2N2OS B6206998 (2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride CAS No. 2703778-75-8

(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride

Cat. No. B6206998
CAS RN: 2703778-75-8
M. Wt: 269.2
InChI Key:
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Description

2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride, commonly referred to as DIMS, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of sulfanone and has been used as a reagent to synthesize various compounds. DIMS is also known to be a potent inhibitor of cytochrome P450, a type of enzyme that catalyzes the oxidation of organic molecules. In addition, DIMS has been studied for its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of DIMS is not fully understood. However, it is believed that DIMS binds to the active site of cytochrome P450, which inhibits the enzyme’s ability to catalyze the oxidation of organic molecules. In addition, it is believed that DIMS may also interact with other proteins involved in cell signaling pathways, which could explain its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIMS are not fully understood. However, it is believed that DIMS may have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, DIMS has been studied for its potential to inhibit the metabolism of certain drugs, which could potentially reduce the side effects of these drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using DIMS in lab experiments is its ability to inhibit cytochrome P450. This enzyme is involved in the metabolism of many drugs, and DIMS can be used to study the effects of these drugs on the body. In addition, DIMS has been studied for its potential therapeutic applications, and can be used to study the effects of various compounds on cell signaling pathways. The main limitation of using DIMS in lab experiments is its potential toxicity, as it has been found to be toxic to certain types of cells.

Future Directions

There are several potential future directions for the use of DIMS. One potential direction is the use of DIMS as a therapeutic agent for the treatment of various diseases. In addition, DIMS could be used to study the effects of various compounds on cell signaling pathways, as well as to study the effects of various drugs on the body. Finally, DIMS could be used to study the metabolism of various drugs, which could potentially reduce the side effects of these drugs.

Synthesis Methods

DIMS is typically synthesized through a multi-step process involving the reaction of sulfanone with a variety of organic and inorganic compounds. The first step of the synthesis involves the reaction of sulfanone with a primary amine in the presence of a base, such as sodium hydroxide, to form a sulfonamide. The sulfonamide is then reacted with an aryl halide, such as bromobenzene, to form an aryl sulfonamide. The aryl sulfonamide is then reacted with a secondary amine, such as aniline, in the presence of a base, such as sodium hydroxide, to form a sulfonamide derivative. Finally, the sulfonamide derivative is reacted with an aryl halide, such as bromobenzene, to form the desired product, DIMS.

Scientific Research Applications

DIMS has been widely used in scientific research due to its ability to inhibit cytochrome P450. This enzyme has been found to be involved in the metabolism of many drugs, and DIMS has been used as a tool to study the metabolism of these drugs. In addition, DIMS has been used to study the effects of various compounds on cell signaling pathways, as well as to study the effects of various drugs on the body. DIMS has also been studied for its potential therapeutic applications, including its ability to inhibit the growth of certain types of cancer cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride' involves the condensation of 2,3-dihydro-1H-indole-6-carbaldehyde with thiosemicarbazide, followed by oxidation and chlorination to yield the final product.", "Starting Materials": [ "2,3-dihydro-1H-indole-6-carbaldehyde", "thiosemicarbazide", "hydrogen peroxide", "hydrochloric acid", "sodium hypochlorite" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydro-1H-indole-6-carbaldehyde with thiosemicarbazide in ethanol to yield (2,3-dihydro-1H-indol-6-yl)(imino)methyl)thiourea", "Step 2: Oxidation of (2,3-dihydro-1H-indol-6-yl)(imino)methyl)thiourea with hydrogen peroxide in acetic acid to yield (2,3-dihydro-1H-indol-6-yl)(imino)methyl)thiourea oxide", "Step 3: Chlorination of (2,3-dihydro-1H-indol-6-yl)(imino)methyl)thiourea oxide with sodium hypochlorite in hydrochloric acid to yield '(2,3-dihydro-1H-indol-6-yl)(imino)methyl-lambda6-sulfanone dihydrochloride'" ] }

CAS RN

2703778-75-8

Molecular Formula

C9H14Cl2N2OS

Molecular Weight

269.2

Purity

95

Origin of Product

United States

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